Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-8-9-4-6-10(7-5-9)11(14)18/h4-7H,8H2,1-3H3,(H2,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQIIACUQBSLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-carbamothioylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thioamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various carbamate and thioamide derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Pharmaceutical Intermediates
Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it plays a critical role in the preparation of drugs like Edoxaban, a direct oral anticoagulant used for the treatment of thromboembolic disorders. The compound's structure allows for modifications that enhance pharmacological properties, making it a valuable building block in drug design .
1.2 Inhibition of Enzymatic Activity
Research has indicated that derivatives of this compound exhibit inhibitory activity against key enzymes involved in neurodegenerative diseases. Specifically, it has been shown to act as both a β-secretase and an acetylcholinesterase inhibitor, which are crucial targets for treating conditions such as Alzheimer's disease. The ability to prevent amyloid beta peptide aggregation positions this compound as a candidate for further exploration in neuroprotective therapies .
Biological Studies
2.1 Neuroprotective Effects
Studies have demonstrated that this compound can protect astrocytes from oxidative stress induced by amyloid beta 1-42. In vitro experiments revealed that the compound reduced levels of pro-inflammatory cytokines and free radicals in cell cultures, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
2.2 In Vivo Models
In vivo studies using scopolamine-induced models have shown that while the compound exhibits some protective effects, its bioavailability in the brain may limit its efficacy compared to established treatments like galantamine. This highlights the need for further research into formulation strategies that enhance its delivery to target sites within the central nervous system .
Chemical Properties and Formulation
3.1 Structure-Activity Relationship
The chemical structure of this compound is pivotal to its biological activity. Understanding the structure-activity relationship can guide the design of more potent analogs with improved pharmacokinetic profiles. The presence of the carbamate moiety is particularly significant as it influences solubility and stability, which are critical for drug development .
3.2 Formulation Challenges
Formulating this compound for effective delivery poses challenges due to its solubility and stability under physiological conditions. Research into various formulation techniques, such as nanoparticle encapsulation or prodrug strategies, may enhance its therapeutic potential and bioavailability .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate are compared below with related tert-butyl carbamate derivatives. Differences in substituents, synthesis routes, and applications highlight the uniqueness of each compound.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity and Binding :
- The carbamothioyl group in the target compound provides unique hydrogen-bonding and metal-chelating capabilities, distinguishing it from halogenated (e.g., 41e, 41g) or heterocyclic (e.g., 42a, 42i) analogs .
- Halogens (Br, Cl) in 41e and 41g enhance electrophilicity for cross-coupling reactions, while methoxy groups improve solubility .
- Thiazole-containing derivatives (42a, 42i) exhibit higher binding affinity to VHL E3 ligase due to π-π stacking interactions .
Synthetic Accessibility: Most analogs are synthesized via General Procedures A/B (e.g., reductive amination, Suzuki coupling), with yields ranging from 16% (42g) to 77% (42h) .
Applications in Medicinal Chemistry :
- The target compound’s carbamothioyl group may stabilize enzyme-inhibitor complexes, making it valuable for protease inhibition studies .
- Thiazole and halogenated analogs are prioritized in PROTAC development for cancer therapy .
Safety and Stability: Unlike tert-butyl (4-chlorophenethyl)carbamate , the target compound’s safety data are unspecified.
Biological Activity
Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate, identified by CAS number 217313-80-9, is a compound of interest due to its potential biological activities. This article explores its mechanism of action, biochemical pathways, and biological effects, supported by data tables and case studies from various research findings.
Primary Target:
The primary target of this compound is the Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . This kinase plays a crucial role in various cellular processes, including cell proliferation and differentiation.
Mode of Action:
Inhibition of DYRK1A alters the phosphorylation status of proteins, impacting their functionality and leading to downstream effects in cellular signaling pathways. The compound's action is particularly relevant in the Wnt signaling pathway , which is vital for developmental processes and maintaining tissue homeostasis.
Biochemical Pathways
The compound interacts with multiple biochemical pathways, contributing to its diverse biological activities. Notably, it has been associated with:
- Antimicrobial Activity: Compounds similar to this compound exhibit antimicrobial properties against various pathogens .
- Neuroprotective Effects: Research indicates potential neuroprotective effects through modulation of oxidative stress and inflammation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability and therapeutic efficacy. Key pharmacokinetic properties include:
- Solubility: The compound is slightly soluble in water but demonstrates better solubility in organic solvents.
- Absorption and Distribution: These properties influence how effectively the compound reaches its target sites within biological systems .
Table 1: Summary of Biological Activities
Case Studies
Study on Neuroprotective Effects:
A study investigated the protective effects of this compound on astrocyte cells subjected to amyloid-beta (Aβ) toxicity. Results showed that the compound improved cell viability significantly when co-treated with Aβ, indicating its potential as a neuroprotective agent against Alzheimer’s disease pathology. Specifically, the compound demonstrated an increase in cell viability from 43.78% (Aβ only) to 62.98% when treated with this compound .
Antimicrobial Activity Assessment:
Another study assessed the antimicrobial efficacy of related compounds, revealing that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties, warranting further investigation into its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
